![molecular formula C23H30N4O3S B2922129 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 898451-25-7](/img/structure/B2922129.png)
2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with morpholino groups, have been studied for their potential as insecticides. One study found that certain pyridine derivatives exhibited insecticidal activity, notably against the cowpea aphid, Aphis craccivora Koch. This suggests that compounds similar to the one may have applications in pest control and agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Heterocyclic Compounds
Morpholino and pyrimidinyl acetamide derivatives have been explored in the synthesis of various heterocyclic compounds. These compounds have potential applications in the development of new pharmaceuticals and materials. The diverse chemical reactions and resulting structures demonstrate the versatility of these compounds in chemical synthesis (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Activity
Some novel derivatives of pyrimidine-triazole, synthesized from morpholinone molecules, have shown promise in antimicrobial activity. This suggests potential applications in developing new antimicrobial agents for treating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Antibacterial and Antifungal Evaluation
Biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds showed excellent activity against specific bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antifungal Agents
Derivatives of 2-oxo-morpholin-3-yl-acetamide have been identified as potent antifungal agents, particularly against Candida and Aspergillus species. This class of compounds could be valuable in treating fungal infections, especially with their improved plasmatic stability (Bardiot et al., 2015).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-2-5-20(19)27(23(29)25-22)11-3-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGIYWUZVALPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

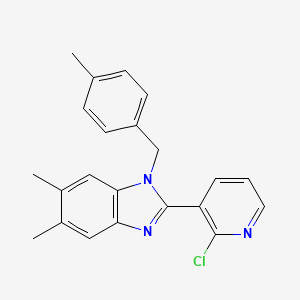
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B2922052.png)
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
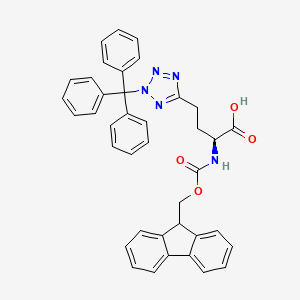
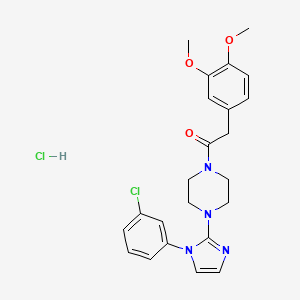
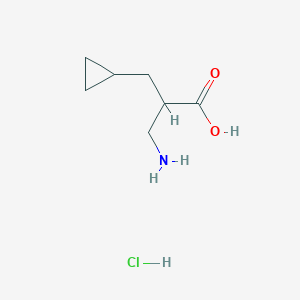

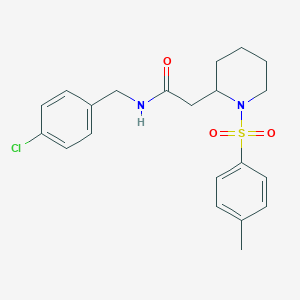
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)
